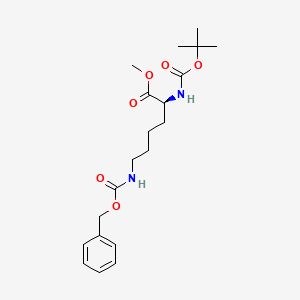

Boc-L-lys(Z)-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJVYJATJHQXRX-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128425 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73548-77-3 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-Lys(Z)-OMe | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Boc-L-lys(Z)-OMe in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of Boc-L-lys(Z)-OMe

For Researchers, Scientists, and Drug Development Professionals

Nα-Boc-Nε-Z-L-lysine methyl ester, commonly abbreviated as this compound, is a crucial intermediate in the field of peptide synthesis and medicinal chemistry. As a doubly protected derivative of the amino acid L-lysine, it offers orthogonal protection at the alpha-amino, epsilon-amino, and carboxyl groups. The tert-butoxycarbonyl (Boc) group on the α-amine and the methyl ester (OMe) at the C-terminus are typically labile under acidic and basic conditions, respectively, while the benzyloxycarbonyl (Z or Cbz) group protecting the ε-amine of the side chain is selectively removed via hydrogenolysis. This orthogonal protection scheme provides synthetic chemists with the strategic flexibility required to construct complex peptide sequences and other lysine-containing molecules. A thorough understanding of its physical properties is fundamental for its proper handling, characterization, and application in multi-step synthetic workflows, ensuring purity, reproducibility, and optimal reaction yields.

Chemical Identity and Structure

Accurate identification is the cornerstone of chemical synthesis and analysis. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [1] |

| Synonyms | Boc-Lys(Cbz)-OMe, N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)-L-lysine methyl ester | [1] |

| CAS Number | 73548-77-3 | [2] |

| Molecular Formula | C₂₀H₃₀N₂O₆ | [3] |

| Molecular Weight | 394.46 g/mol | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC | [1] |

Molecular Structure

The two-dimensional structure of this compound highlights the key functional groups: the N-terminal Boc protecting group, the C-terminal methyl ester, and the side-chain Z (Cbz) protecting group.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its behavior in various solvents and thermal conditions, which is critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [4] |

| Melting Point | Data not available in searched literature. See Section 3.1 for discussion. | - |

| Specific Optical Rotation | Data not available in searched literature. See Section 3.2 for discussion. | - |

| Solubility Profile | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. See Section 3.3 for discussion. | [5][6] |

Discussion of Physical Properties and Characterization

Melting Point: A Criterion for Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically <1°C) at which the substance transitions from solid to liquid. For synthetic intermediates like this compound, the melting point serves as a crucial indicator of purity. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.

While a specific melting point for this compound is not consistently reported in publicly available literature, its determination is a standard characterization procedure following synthesis and purification. The experimental protocol for this determination is detailed in Section 4.1.

Specific Optical Rotation: Confirmation of Stereochemical Integrity

This compound is a chiral molecule, derived from the L-enantiomer of lysine. Its ability to rotate the plane of polarized light, known as optical activity, is an intrinsic property.[7] The specific optical rotation, [α], is a standardized measure of this activity and is defined by Biot's Law:

[α]Tλ = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[8]

-

T is the temperature (e.g., 20°C) and λ is the wavelength of light (e.g., Sodium D-line, 589 nm).[7]

Measuring the specific rotation is essential to confirm that the stereochemical integrity of the L-lysine backbone has been preserved throughout the synthetic process and that no racemization has occurred. A value that deviates significantly from an established standard would indicate either contamination with the D-enantiomer or the presence of other optically active impurities. The standard methodology for this measurement is provided in Section 4.2.

Solubility: A Guide for Reaction and Purification

The solubility of a protected amino acid is governed by the physicochemical properties of its constituent parts.[5] The Boc, Z, and methyl ester groups in this compound are largely nonpolar and hydrophobic. These groups mask the inherent polarity of the parent amino acid's amine and carboxylic acid functionalities.

Consequently, this compound is expected to have poor solubility in water but good solubility in common polar organic solvents used in peptide synthesis and purification, such as:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

Knowledge of its solubility is paramount for selecting appropriate solvent systems for setting up reactions (e.g., peptide couplings) and for purification techniques like column chromatography or recrystallization. A systematic approach to determining a suitable solvent is outlined in Section 4.3.

Experimental Methodologies for Physical Characterization

The following sections provide self-validating, step-by-step protocols for determining the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol: Melting Point Determination via Capillary Method

This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).[9][10]

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Step 1.1: Ensure the this compound sample is completely dry and free of solvent, as residual solvent will depress the melting point. Use a sample that has been dried under vacuum.

-

Step 1.2: Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

Step 1.3: Gently tap the open end of a capillary tube into the powder several times to introduce a small amount of the sample.

-

Step 1.4: Invert the capillary tube (sealed end down) and tap it gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the bottom. The final packed sample height should be 2-3 mm.[11] Causality: A tightly packed, small sample size ensures that the entire sample melts within a narrow temperature range, leading to a sharp and accurate reading.

-

-

Instrument Measurement:

-

Step 2.1: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Step 2.2 (Optional - for unknown M.P.): Perform a rapid, preliminary measurement by heating at a rate of 10-20°C per minute to determine an approximate melting point. Allow the apparatus to cool before proceeding.[9]

-

Step 2.3: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected or preliminary melting point.

-

Step 2.4: Reduce the heating rate to 1-2°C per minute.[11] Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing an overestimation of the melting temperature.

-

Step 2.5: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[9]

-

Step 2.6: Continue heating at the slow rate. Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[9]

-

-

Data Reporting:

-

Step 3.1: Report the result as a melting range from T₁ to T₂. For a pure compound, this range should be narrow (e.g., 1-2°C).

-

Step 3.2: Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.

-

Protocol: Determination of Specific Optical Rotation

This protocol details the use of a polarimeter to measure the specific optical rotation of this compound, a key parameter for verifying its enantiomeric purity.[12]

Workflow Diagram: Specific Rotation Measurement

Caption: Workflow for Specific Optical Rotation Measurement.

Step-by-Step Methodology:

-

Solution and Instrument Preparation:

-

Step 1.1: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., methanol) in a 10.00 mL volumetric flask. Calculate the concentration (c) in g/mL. Causality: The calculation of specific rotation is directly dependent on an accurately known concentration.

-

Step 1.2: Turn on the polarimeter's light source (typically a Sodium D-line lamp) and allow it to warm up as per the manufacturer's instructions.

-

Step 1.3: Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution (the "blank"). Ensure no air bubbles are trapped in the light path.[8]

-

Step 1.4: Place the blank-filled cell in the polarimeter and perform a zero or calibration measurement. This corrects for any rotation caused by the solvent or the cell itself.[12]

-

-

Sample Measurement:

-

Step 2.1: Empty the cell, rinse it thoroughly with a small amount of the prepared sample solution, and then fill it with the sample solution. Again, ensure no air bubbles are present.[13]

-

Step 2.2: Place the sample-filled cell in the polarimeter. If the instrument is temperature-controlled, allow sufficient time for the solution to reach the target temperature (e.g., 20°C).

-

Step 2.3: Measure the optical rotation of the sample. The instrument will display the observed rotation (α) in degrees. Record this value, including the sign (+ for dextrorotatory, - for levorotatory).

-

-

Calculation and Reporting:

-

Step 3.1: Using the observed rotation (α), the known cell path length in dm (l, typically 1.0 dm), and the calculated concentration in g/mL (c), calculate the specific optical rotation using Biot's Law.

-

Step 3.2: Report the final value in a standardized format, specifying the temperature, wavelength, concentration, and solvent used. For example: [α]²⁰D = +X.X° (c 1.0, MeOH).

-

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to assess the solubility of this compound in various organic solvents, which is critical for downstream applications.[14]

Workflow Diagram: Solubility Assessment

Caption: Workflow for Qualitative Solubility Assessment.

Step-by-Step Methodology:

-

Initial Test:

-

Step 1.1: Place a small, pre-weighed amount of this compound (e.g., 2.0 mg) into a small, clear glass vial.

-

Step 1.2: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 20 mg/mL.

-

Step 1.3: Vigorously agitate the vial (e.g., using a vortex mixer) for at least 30 seconds.

-

Step 1.4: Visually inspect the solution against a dark background. If the solution is completely clear with no visible solid particles, the compound is considered soluble at that concentration.

-

-

Further Evaluation (if not soluble):

-

Step 2.1: If the solid is not fully dissolved, add another 100 µL aliquot of the solvent (total volume 200 µL, corresponding to 10 mg/mL).

-

Step 2.2: Repeat the agitation and observation steps.

-

Step 2.3: Continue this stepwise addition of solvent until the solid dissolves or until a large volume has been added, indicating poor solubility.

-

-

Reporting:

-

Step 3.1: Report the solubility qualitatively or semi-quantitatively based on the concentration at which the compound dissolved. For example:

-

Very Soluble: >20 mg/mL

-

Soluble: 10-20 mg/mL

-

Sparingly Soluble: 1-10 mg/mL

-

Insoluble: <1 mg/mL

-

-

Step 3.2: Repeat the procedure for a range of relevant solvents (DCM, DMF, ACN, MeOH, etc.) to build a comprehensive solubility profile.

-

Handling and Storage

Proper storage is essential to maintain the chemical integrity of this compound over time.

-

Storage Temperature: The compound should be stored in a cool environment, with a recommended temperature of 0-5°C.[4]

-

Conditions: Keep the container tightly sealed to prevent moisture absorption. Store in a dry and well-ventilated place.

Conclusion

References

- 1. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. BOC-LYS(Z)-OME [m.chemicalbook.com]

- 4. BOC-LYS(Z)-OME CAS#: [m.chemicalbook.com]

- 5. bachem.com [bachem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. cdn.pasco.com [cdn.pasco.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. thinksrs.com [thinksrs.com]

- 12. digicollections.net [digicollections.net]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. scribd.com [scribd.com]

Boc-L-lys(Z)-ome chemical structure and IUPAC name.

An In-depth Technical Guide to Boc-L-lys(Z)-ome: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties and applications of Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxycarbonyl)amino]hexanoate, commonly known as this compound. We will delve into its molecular structure, the strategic importance of its protecting groups, its role in synthetic chemistry, and provide field-proven insights into its application.

This compound is a derivative of the amino acid L-lysine, where the alpha-amino, epsilon-amino, and carboxyl functional groups are strategically masked. This tri-functional protection makes it a valuable building block in multi-step organic syntheses, particularly in peptide chemistry.

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate [1].

The structure is characterized by three key protecting groups attached to the L-lysine core:

-

Boc (tert-butoxycarbonyl): Protects the α-amino group.

-

Z (Benzyloxycarbonyl or Cbz): Protects the ε-amino group on the side chain.

-

-OMe (Methyl ester): Protects the C-terminal carboxyl group.

Caption: Orthogonal deprotection scheme for this compound.

Application in Peptide Synthesis

This compound is a pivotal reagent for incorporating a protected lysine residue into a peptide sequence, particularly in solution-phase peptide synthesis (SPPS). While less common in modern solid-phase synthesis which often favors Fmoc chemistry, the principles of its use are foundational. Its fully protected nature prevents unwanted side reactions and polymerization.

Causality in Experimental Design

When using a building block like this compound, the goal is to form a specific amide bond without disturbing the existing protecting groups. The choice of coupling reagents and conditions is therefore critical. For instance, after deprotecting the α-amino group of a growing peptide chain, Boc-L-lys(Z)-OH (the corresponding carboxylic acid) would be coupled. However, if this compound itself is used, it would typically be as a starting C-terminal residue, whose carboxyl group would be deprotected in a final step.

A more common scenario involves using the deprotected form, H-Lys(Z)-OMe , to couple with an N-terminally protected amino acid or peptide. The Z group ensures the side chain does not interfere, and the methyl ester protects the C-terminus.

Generalized Protocol for Peptide Coupling

The following protocol describes a representative workflow for coupling an N-Boc protected amino acid (e.g., Boc-Ala-OH) to the free amine of H-Lys(Z)-OMe. This illustrates the fundamental steps of activation and amide bond formation.

Protocol: Solution-Phase Coupling of Boc-Ala-OH with H-Lys(Z)-OMe

-

Reagent Preparation:

-

Dissolve H-Lys(Z)-OMe (1.0 eq) and Boc-Ala-OH (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). The addition of HOBt is a classic technique to suppress racemization and improve reaction efficiency.

-

-

Carboxyl Group Activation:

-

Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the activation step and minimize side reactions.

-

Slowly add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), to the stirred solution. DCC activates the carboxylic acid of Boc-Ala-OH, making it susceptible to nucleophilic attack by the amino group of H-Lys(Z)-OMe.

-

-

Coupling Reaction:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time ensures the coupling proceeds to completion.

-

Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of solution.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove excess carboxylic acid and HOBt. Finally, wash with brine to remove residual salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide (Boc-Ala-Lys(Z)-OMe) by flash column chromatography on silica gel.

-

Caption: Workflow for a typical solution-phase peptide coupling.

Synthesis and Characterization

This compound is typically synthesized from its corresponding carboxylic acid, Boc-L-Lys(Z)-OH. The synthesis of this precursor itself is a multi-step process involving the sequential protection of the lysine amino groups. [2][3]

Conceptual Synthesis Pathway: Esterification

The final step to produce this compound is the esterification of the free carboxyl group of Boc-L-Lys(Z)-OH. A common and straightforward method is Fischer esterification.

-

Reaction Setup: Dissolve Boc-L-Lys(Z)-OH in a large excess of methanol (which acts as both solvent and reactant).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and the large excess of methanol drives it towards the product side.

-

Work-up: After cooling, neutralize the acid catalyst with a mild base. The solvent is removed under reduced pressure, and the product is isolated and purified, typically through chromatography.

Characterization of the final product relies on standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the presence of all expected protons and carbons, including the characteristic signals from the Boc, Z, and methyl ester groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[1]

-

HPLC: To assess the purity of the final product.

Conclusion

This compound is a highly valuable, fully protected amino acid derivative whose utility is defined by its robust and orthogonal protecting group strategy. It provides chemists with the precision needed to incorporate lysine into complex molecules, particularly peptides, with control over the reactivity of all three of its functional groups. Understanding the principles behind its design and the causality of the experimental protocols for its use is essential for any scientist working in the field of peptide chemistry or drug development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Z-Sta-Sar-His-Lys(Boc)-OMe. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Boc-lys-ome hcl. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Polymer Chemistry. Retrieved from [Link]

-

Orlowska, A., et al. (1998). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Polish Journal of Chemistry. Retrieved from [Link]

-

Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C20H30N2O6). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-L-Lys(Z)-OH: A Versatile Building Block for Peptide Synthesis. Retrieved from [Link]

- Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

-

Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester

Abstract

This guide provides an in-depth examination of the synthetic pathway for Nα-Boc-Nε-Z-L-lysine methyl ester, a critical orthogonally protected amino acid derivative for advanced peptide synthesis and drug development. We will explore the strategic considerations underpinning the choice of protecting groups, detail a robust, multi-step experimental protocol, and provide guidance on purification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of both the theoretical principles and practical execution of this synthesis.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate field of peptide chemistry, the ability to selectively modify specific functional groups is paramount. Lysine, with its two primary amino groups (Nα at the alpha-carbon and Nε in the side chain), presents a unique synthetic challenge and opportunity. To achieve regioselective peptide bond formation or side-chain modification, these amino groups must be masked with protecting groups that can be removed under different, non-interfering conditions—a principle known as orthogonal protection .[1][2][3]

The target molecule, Nα-Boc-Nε-Z-L-lysine methyl ester, is a premier example of such a strategy. It employs:

-

Boc (tert-butyloxycarbonyl) group: Protects the Nα-amino group and is labile to mild acidic conditions (e.g., trifluoroacetic acid, TFA).[1][4]

-

Z (benzyloxycarbonyl or Cbz) group: Protects the Nε-amino group and is removed by catalytic hydrogenolysis.[5]

-

Methyl ester: Protects the C-terminal carboxylic acid and is cleaved by saponification (base-catalyzed hydrolysis).

This specific combination allows for three distinct chemical transformations to be performed in any desired sequence, providing immense flexibility in the construction of complex peptides, including branched peptides, cyclic peptides, and antibody-drug conjugates.[6][7][8]

Strategic Considerations for Synthesis

The successful synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester hinges on the sequential and regioselective introduction of the protecting groups. The differential reactivity of the Nα and Nε amino groups is the key factor guiding the synthetic route. The Nα-amino group is generally more nucleophilic than the Nε-amino group. However, this difference is often insufficient for perfect selectivity, especially on a large scale.

A common and robust strategy involves the temporary chelation of the α-amino and carboxyl groups with a metal ion, typically copper(II).[9][10] This complex effectively blocks the Nα position, leaving the Nε-amino group free to react with the first protecting group reagent.

Therefore, a logical and field-proven synthetic pathway proceeds as follows:

-

Copper Chelation: Formation of the L-lysine copper(II) complex.

-

Nε-Protection: Selective protection of the side-chain amino group with the Z group.

-

Dechelation: Removal of the copper to liberate the Nα-amino and carboxyl groups.

-

Nα-Protection: Protection of the α-amino group with the Boc group.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

This sequence ensures high regioselectivity at each step, minimizing the formation of undesired isomers and simplifying purification.

Overall Synthetic Pathway

The multi-step synthesis is visualized in the workflow diagram below. Each node represents a key intermediate, and the edges denote the chemical transformation.

Caption: Synthetic workflow from L-Lysine to the target molecule.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Step 1: Synthesis of Nε-Z-L-Lysine via Copper Complex

Causality: The α-amino and carboxyl groups of L-lysine form a stable bidentate complex with Cu²⁺ ions.[9] This masks the Nα-amino group, allowing for the selective acylation of the less sterically hindered and available Nε-amino group. Subsequent removal of the copper with a strong chelating agent regenerates the free Nα-amino and carboxyl functions.

Protocol:

-

Complex Formation:

-

Dissolve L-lysine hydrochloride (1.0 eq) in a 2M aqueous solution of sodium bicarbonate (2.0 eq).

-

To this stirring solution, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5 eq) in water. A deep blue color indicates the formation of the copper complex.[10]

-

-

Nε-Protection:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the concurrent addition of 2M sodium bicarbonate or 1M NaOH solution.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

-

Dechelation and Isolation:

-

Filter the resulting precipitate (the copper complex of the protected lysine).

-

To remove the copper, suspend the precipitate in a large volume of water and add 8-quinolinol or a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Stir until the blue color of the solution disappears, and a greenish precipitate of the copper chelate forms.[10]

-

Filter off the copper chelate.

-

Acidify the filtrate to pH ~5-6 with dilute HCl. The product, Nε-Z-L-Lysine, will precipitate out of the solution.

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of Nα-Boc-Nε-Z-L-Lysine

Causality: With the Nε-position now protected, the Nα-amino group can be selectively protected using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus nucleophilic.[1][11]

Protocol:

-

Reaction Setup:

-

Suspend Nε-Z-L-Lysine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Adjust the pH to 10-11 with 1M NaOH.

-

-

Boc Protection:

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-dioxane to the lysine solution.

-

Stir vigorously at room temperature for 4-6 hours, maintaining the pH at 10-11 with periodic additions of 1M NaOH. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl or KHSO₄ solution.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-Z-L-Lysine as a viscous oil or white solid.

-

Step 3: Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester

Causality: The final step is the esterification of the carboxylic acid. A mild and efficient method involves the use of methyl iodide with a non-nucleophilic base like cesium carbonate.[12] This method avoids the harsh acidic conditions of Fischer esterification, which could prematurely cleave the acid-labile Boc group.

Protocol:

-

Salt Formation:

-

Dissolve Nα-Boc-Nε-Z-L-lysine (1.0 eq) in methanol.

-

Neutralize the solution with a 0.5M solution of cesium carbonate (Cs₂CO₃, 0.5 eq) in water.[12]

-

Concentrate the solution to dryness under reduced pressure to form the cesium salt.

-

-

Esterification:

-

Dissolve the resulting cesium salt in anhydrous dimethylformamide (DMF).

-

Add methyl iodide (CH₃I, 1.5 eq) and stir the mixture at room temperature overnight (12-18 hours).[12]

-

-

Work-up and Purification:

-

Remove the DMF under high vacuum.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it successively with water and brine, and then dry it over anhydrous Na₂SO₄.[12]

-

Filter and concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude Nα-Boc-Nε-Z-L-lysine methyl ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a white solid or clear oil.

-

Characterization and Data

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white powder or solid.[13] |

| Molecular Formula | C₂₀H₃₀N₂O₆[13][14] |

| Molecular Weight | 394.46 g/mol [13] |

| ¹H NMR (CDCl₃) | Consistent with the expected structure, showing characteristic peaks for Boc (singlet, ~1.4 ppm, 9H), Z (multiplet, ~7.3 ppm, 5H; singlet, ~5.1 ppm, 2H), and methyl ester (singlet, ~3.7 ppm, 3H) protons, along with lysine backbone and side-chain protons. |

| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 395.2, [M+Na]⁺: 417.2. |

| Purity (HPLC) | ≥ 98%[13] |

Conclusion

The synthesis of Nα-Boc-Nε-Z-L-lysine methyl ester is a well-established, multi-step process that exemplifies the principles of modern chemical synthesis, particularly the strategic use of orthogonal protecting groups. By carefully controlling reaction conditions and employing a logical sequence of protection and de-chelation, this valuable synthetic building block can be produced with high yield and purity. The protocols outlined in this guide provide a robust framework for its successful laboratory preparation, enabling further advancements in peptide-based therapeutics and materials.

References

-

Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

-

Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC. PubMed Central. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC. NIH. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. ResearchGate. [Link]

-

Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM. [Link]

-

How to selectively protect the e-amino group in lysine? ResearchGate. [Link]

- CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.

-

Synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester. PrepChem.com. [Link]

- WO2001027074A1 - Preparation of amino-protected lysine derivatives.

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

- US4154956A - Method for producing lysine ester.

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

- CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.

-

Peptide Synthesis Best Practices with D-Lysine Methyl Ester Dihydrochloride. Peptide-Synthesizer.com. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

-

The Z+ Level of Security in India. Sachi Shiksha. [Link]

-

What is 'Z' Category Security? CivilsDaily. [Link]

-

All You Need to Know About Z Plus Security. Ipleaders. [Link]

-

A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. [Link]

-

The Deprotection of Boc-Lysine. iGEM. [Link]

-

Inside Indias VIP Security: How Z-Plus Protection Operates During Detention, Protests | EXPLAINED. Zee News. [Link]

-

Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. NIH. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Na-Boc-Ne-Z-L-lysine methyl ester | 73548-77-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to Boc-L-lys(Z)-OMe: Synthesis, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry and drug development, the precise assembly of amino acid building blocks is paramount. Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine methyl ester, commonly abbreviated as Boc-L-lys(Z)-OMe, is a cornerstone derivative of the amino acid lysine. Its strategic design, featuring a trifecta of protecting groups, offers chemists exceptional control over synthetic pathways. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the laboratory and industry. We will delve into the causality behind experimental choices, providing field-proven insights for researchers and developers.

Core Properties of this compound

This compound is a white to off-white crystalline powder, valued for its stability and solubility in common organic solvents used in peptide synthesis. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 73548-77-3 | [1] |

| Molecular Weight | 394.5 g/mol | [1] |

| Molecular Formula | C20H30N2O6 | [1] |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [1] |

| Synonyms | Boc-Lys(Cbz)-OMe, N2-((1,1-Dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)-L-lysine methyl ester | [1] |

| Appearance | White to off-white powder | [2] |

| Storage | Store at -20°C |

The Strategic Advantage: Orthogonal Protection

The utility of this compound is rooted in its orthogonal protection scheme.[3] Orthogonal protecting groups are distinct chemical moieties that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact.[3] This principle is fundamental to the synthesis of complex peptides and other molecules where precise, stepwise modifications are necessary.

In this compound, three different protecting groups are present:

-

Boc (tert-butoxycarbonyl) group: Protects the α-amino group and is labile to acid.

-

Z (benzyloxycarbonyl or Cbz) group: Protects the ε-amino group of the lysine side chain and is removed by hydrogenolysis.

-

Methyl ester (OMe): Protects the C-terminal carboxylic acid and is cleaved by saponification (basic hydrolysis).

This arrangement allows for three distinct and sequential deprotection strategies, providing chemists with a versatile tool for complex molecular construction.

Caption: Orthogonal deprotection pathways for this compound.

Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route starts from the commercially available Boc-L-lys(Z)-OH.

Experimental Protocol: Esterification of Boc-L-lys(Z)-OH

This protocol describes the conversion of Nα-Boc-Nε-Z-L-lysine to its methyl ester.

Materials:

-

Nα-Boc-Nε-Z-L-lysine (Boc-L-lys(Z)-OH)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a suitable esterification reagent

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Boc-L-lys(Z)-OH in anhydrous methanol in a round-bottom flask, cooled in an ice bath.

-

Esterification: Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and ensure efficient esterification.

-

Low Temperature: The reaction is performed at a low temperature to control the exothermic reaction and minimize side product formation.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any remaining acid and remove water-soluble impurities.

Applications in Peptide Synthesis and Drug Development

This compound is a valuable building block in the synthesis of peptides, peptidomimetics, and other complex molecules with therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the orthogonal protecting groups of this compound allow for the selective modification of the lysine side chain. For instance, the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the Z group remains to protect the side chain. Subsequently, the Z group can be removed to allow for the attachment of other molecules, such as fluorescent labels or drug conjugates, to the lysine side chain.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol outlines the general steps for incorporating a this compound residue into a growing peptide chain on a solid support.

Caption: General workflow for incorporating this compound in SPPS.

Procedure:

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.

-

Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.[4]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF).

-

Coupling: Activate the carboxylic acid of this compound with a coupling reagent such as HBTU/HOBt in the presence of DIEA, and add it to the resin to form the new peptide bond.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Causality of Experimental Choices:

-

TFA for Boc Deprotection: TFA is a strong acid that efficiently cleaves the acid-labile Boc group without affecting the Z group or the methyl ester.[4]

-

Coupling Reagents: HBTU and HOBt are highly efficient coupling reagents that promote the formation of the amide bond while minimizing racemization.

-

Capping: The capping step is crucial for preventing the formation of deletion sequences in the final peptide product.

Drug Delivery and Bioconjugation

The ε-amino group of lysine is a common site for the attachment of drugs, imaging agents, or polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.[2] this compound serves as an excellent starting material for these applications. After incorporation into a peptide, the Z group can be selectively removed to expose the ε-amino group for conjugation. This strategy is employed in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).

Conclusion

This compound is a testament to the power of strategic chemical design. Its orthogonal protecting groups provide an unparalleled level of control for synthetic chemists, enabling the construction of complex peptides and peptidomimetics with high precision. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of this versatile building block is essential for advancing the frontiers of medicine and biotechnology. The protocols and insights provided in this guide serve as a valuable resource for harnessing the full potential of this compound in the laboratory and beyond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11132998, this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.

-

Bio-protocol. Peptide Synthesis. [Link]

-

ResearchGate. A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for a relevant article. [Link]

Sources

A Technical Guide to the Stability and Storage of Boc-L-lys(Z)-ome

Introduction

Nα-Boc-Nε-Z-L-lysine methyl ester, commonly abbreviated as Boc-L-lys(Z)-ome, is a crucial doubly protected amino acid derivative used extensively in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and the hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group for the ε-amino group of the lysine side chain. The C-terminus is protected as a methyl ester. The precise control offered by these orthogonal protecting groups makes it a valuable building block for the synthesis of complex peptides and other bioactive molecules.

However, the chemical nature of these protecting groups and the methyl ester linkage also renders the molecule susceptible to specific degradation pathways. Understanding the stability profile of this compound is paramount for researchers and drug development professionals to ensure the integrity of their starting materials, the reproducibility of their synthetic protocols, and the purity of their final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before discussing its stability.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₂O₆ | PubChem[2] |

| Molecular Weight | 394.5 g/mol | PubChem[2] |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | PubChem[2] |

| Appearance | Typically a white powder | Chem-Impex[1] |

| CAS Number | 73548-77-3 | PubChem[2] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its molecular structure. Several functional groups are susceptible to degradation under suboptimal conditions. The primary degradation routes include hydrolysis of the methyl ester and cleavage of the protecting groups.

Caption: Primary degradation pathways for this compound.

2.1. Hydrolysis of the Methyl Ester The most common degradation pathway under typical storage conditions is the hydrolysis of the C-terminal methyl ester. This reaction is catalyzed by the presence of moisture and can be accelerated by trace amounts of acid or base.

-

Mechanism: Nucleophilic attack by a water molecule on the ester carbonyl carbon.

-

Product: Boc-L-lys(Z)-OH (Nα-Boc-Nε-Z-L-lysine).[3]

-

Impact: The presence of the free carboxylic acid impurity can interfere with subsequent coupling reactions in peptide synthesis, leading to lower yields and purification difficulties.

2.2. Acid-Catalyzed Cleavage of the Boc Group The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions. While stable to the mild conditions of handling, inadvertent exposure to acidic contaminants can lead to its premature removal.

-

Mechanism: Protonation of the Boc carbonyl oxygen followed by cleavage to release isobutylene and carbon dioxide.

-

Product: H-L-lys(Z)-ome (Nε-Z-L-lysine methyl ester).

-

Impact: The free α-amino group can engage in unwanted side reactions, leading to impurities that are difficult to separate from the desired product.

2.3. Cleavage of the Z Group The benzyloxycarbonyl (Z) group is generally more robust than the Boc group. It is stable to mildly acidic and basic conditions but can be cleaved by catalytic hydrogenolysis or strong acids. This degradation pathway is less of a concern during storage and more relevant to chemical incompatibility during synthesis.

-

Mechanism: Cleavage via catalytic hydrogenation (e.g., H₂ over Palladium) or strong acids (e.g., HBr in acetic acid).

-

Impact: While unlikely during storage, understanding this lability is crucial for planning synthetic routes to avoid unintended deprotection.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The primary goals are to minimize exposure to moisture, light, and elevated temperatures.

| Parameter | Recommendation | Rationale & Key Considerations |

| Temperature | Long-Term: -20°C Short-Term: 2–8°C | Lowering the temperature significantly reduces the rate of all chemical degradation reactions, particularly hydrolysis. While some suppliers may ship at ambient temperature for short durations, long-term storage at -20°C is the most conservative and recommended approach for ensuring maximum stability and shelf-life.[6][7] For frequent use, storing a working aliquot at 2-8°C is acceptable.[8][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen), Tightly Sealed | Minimizing atmospheric moisture is critical to prevent hydrolysis.[10] Backfilling the container with an inert gas displaces both moisture and oxygen, preventing oxidation of any trace impurities and protecting the compound itself.[6][10] |

| Humidity | Store in a Desiccated Environment | Protected amino acids can be hygroscopic.[11] Storing the sealed container within a desiccator provides an additional layer of protection against moisture ingress, especially for frequently accessed containers.[6] |

| Light | Protect from Light (Amber Vial or Opaque Container) | While not as acutely light-sensitive as compounds with specific chromophores, general best practice for all complex organic reagents is to protect them from light to prevent potential photochemical degradation over long periods.[6][10] |

Experimental Protocols

4.1. Protocol for Proper Handling and Weighing This protocol is designed to minimize the introduction of atmospheric moisture, a primary degradation catalyst.

Caption: Recommended workflow for handling hygroscopic reagents.

-

Retrieval: Remove the sealed container of this compound from its cold storage location (-20°C or 2-8°C).

-

Equilibration: Place the still-sealed container in a desiccator at room temperature. Allow it to warm completely to ambient temperature.[8][10] This crucial step prevents atmospheric moisture from condensing on the cold solid when the container is opened.

-

Weighing: Once equilibrated, open the container and quickly weigh the desired amount of powder into a separate, tared vessel. Minimize the time the primary container is open.[11]

-

Resealing: Tightly reseal the primary container immediately after dispensing. For optimal long-term stability, consider flushing the headspace with a dry inert gas like argon or nitrogen before final sealing.

-

Storage: Promptly return the primary container to its recommended storage condition (-20°C or 2-8°C).

4.2. Representative HPLC Method for Stability Assessment Regularly assessing the purity of this compound is a cornerstone of quality control. A stability-indicating HPLC method can be used to separate the intact compound from its potential degradation products.[12]

-

Objective: To quantify the purity of this compound and detect the presence of the primary hydrolytic degradant, Boc-L-lys(Z)-OH.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-17 min: 30% to 90% B

-

17-19 min: 90% B

-

19-20 min: 90% to 30% B

-

20-25 min: 30% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm (the Z group has a distinct absorbance around 254 nm).

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 Acetonitrile:Water mixture.

-

Analysis: Inject a known volume (e.g., 10 µL) onto the column. The intact ester, this compound, will be more hydrophobic and thus have a longer retention time than its more polar hydrolysis product, Boc-L-lys(Z)-OH. Purity is determined by the relative area percentage of the main peak. A validated method would involve running a reference standard of the potential degradant to confirm its identity.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. While a stable compound when stored correctly, it is susceptible to degradation, primarily through hydrolysis of the methyl ester. The cornerstone of maintaining its purity and ensuring experimental reproducibility lies in a disciplined approach to storage and handling. By adhering to the recommended conditions—specifically, long-term storage at -20°C in a tightly sealed container under a dry, inert atmosphere —and by employing careful handling techniques to prevent moisture exposure, researchers can significantly extend the shelf-life and preserve the quality of this essential synthetic building block.

References

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11132998, this compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]

-

Peptide Sciences. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: H-Lys(Boc)-OMe HCl. Retrieved from [Link]

-

Li, Y., et al. (2017). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

-

Alfa Chemistry. (2022). Food Amino Acid Testing. YouTube. Retrieved from [Link]

-

Fazio, A. T., et al. (2022). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ACS Publications. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]

-

Ziblim, Z., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Publishing. Retrieved from [Link]

-

Wang, J., et al. (2024). Enhanced ε-Poly-L-Lysine Production in Streptomyces albulus through Multi-Omics-Guided Metabolic Engineering. PubMed Central. Retrieved from [Link]

-

Ziblim, Z., et al. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chemscene.com [chemscene.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. genscript.com [genscript.com]

- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 8. peptide.com [peptide.com]

- 9. carlroth.com [carlroth.com]

- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 11. bachem.com [bachem.com]

- 12. criver.com [criver.com]

Introduction: The Principle of Orthogonal Protection Embodied in a Single Molecule

An In-Depth Technical Guide to Nα-Boc-Nε-Z-L-lysine Methyl Ester

In the intricate field of peptide synthesis and drug development, achieving precise control over reactive functional groups is paramount to success. Nα-Boc-Nε-Z-L-lysine methyl ester, hereafter referred to as Boc-L-lys(Z)-OMe, is a cornerstone building block that exemplifies the power of orthogonal protection. This specialized amino acid derivative features three distinct functionalities—an α-amino group, an ε-amino group, and a C-terminal methyl ester—each strategically masked to allow for selective deprotection and manipulation.

The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group.[1] This orthogonal scheme is the key to its versatility; one protecting group can be removed under specific conditions without affecting the other, enabling complex synthetic strategies such as the creation of branched peptides, site-specific labeling, or the synthesis of peptidomimetics.[2][3] This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its application, designed for researchers and drug development professionals who require precise molecular construction.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is critical for its effective use. High-purity material, typically with an assay of ≥98.0%, is essential for successful and reproducible synthetic outcomes.[1]

| Property | Value | Source |

| CAS Number | 73548-77-3 | [4] |

| Molecular Formula | C₂₀H₃₀N₂O₆ | [4] |

| Molecular Weight | 394.5 g/mol | [4] |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | [4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98% (Typically by HPLC or TLC) | [5][6] |

| Storage Conditions | Store at 0-8 °C, keep dry and cool. | [5][7] |

The Synthetic Logic: A Dual Protection Strategy

The synthesis of this compound is a deliberate, stepwise process designed to install the orthogonal protecting groups onto the lysine scaffold. The causality behind the sequence is crucial: the more stable protecting group is typically introduced first to withstand the reaction conditions for the second protection.

Caption: Synthetic pathway for this compound.

The rationale for this pathway is to first protect the more nucleophilic ε-amino group with the robust Z-group. Subsequently, the α-amino group is protected with the Boc-group. This sequence prevents the formation of di-protected byproducts at the wrong positions and ensures a high-yield synthesis of the desired molecule.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS), a technique that builds peptide chains on a solid resin support.[3] The Boc group serves as the temporary protecting group for the α-amino function, which is removed at the beginning of each coupling cycle.

The Boc-SPPS Cycle

The process is iterative, with each cycle adding one amino acid to the growing peptide chain. The Z-group on the lysine side chain is stable to the acidic conditions used for Boc removal, ensuring the side chain remains protected throughout chain elongation.[1][8]

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Guide to Practice

Trustworthiness in synthesis comes from robust, repeatable protocols. The following sections provide step-by-step methodologies for the use of this compound.

Protocol 1: Boc Deprotection in SPPS

This procedure is performed at the start of each coupling cycle to deprotect the α-amino group of the resin-bound peptide.

-

Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 20-30 minutes.

-

Pre-wash: Wash the resin 2-3 times with DCM.

-

Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[9] Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation. The use of TFA is a standard, strong acid condition for removing the Boc group.[8]

-

Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF) for 5-10 minutes.

-

Final Wash: Wash the resin thoroughly with DMF (3-5 times) to prepare for the subsequent coupling step.

Protocol 2: On-Resin Selective Deprotection of the Z-Group

This protocol is performed when site-specific modification of the lysine side chain is desired before cleavage from the resin. This is the core of the orthogonal strategy.

-

Resin Preparation: Ensure the N-terminal α-amino group of the peptide is protected (e.g., with a Boc group) to prevent side reactions. Swell the peptidyl-resin in a suitable solvent like DMF or a mixture of DMF/DCM.

-

Catalyst Preparation: Prepare a suspension of Palladium on carbon (Pd/C, 5-10% w/w) in DMF. The catalyst is essential for the hydrogenolysis reaction.[2]

-

Hydrogenolysis: Add the Pd/C catalyst to the resin suspension. Secure the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically 1-4 atm) of H₂.

-

Reaction: Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and steric hindrance. Monitor the reaction progress by taking small resin samples and testing for the presence of a free amine (e.g., using the Kaiser test).

-

Catalyst Removal: Once the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. This step is critical to avoid catalyst contamination in the final product.

-

Washing: Wash the resin extensively with DMF, followed by DCM and methanol, to remove any reaction byproducts. The resin-bound peptide now has a free ε-amino group on the lysine side chain, ready for derivatization.

The Orthogonal Deprotection Advantage

The true power of this compound lies in the ability to choose between two distinct chemical pathways for deprotection, enabling advanced peptide design.

Caption: Orthogonal deprotection strategy using this compound on solid support.

This strategic choice allows chemists to first construct the full peptide backbone via iterative Boc deprotection and coupling.[2] Then, at a specific point, the Z-group on a chosen lysine residue can be selectively removed via hydrogenolysis to allow for the attachment of other molecules, such as drugs, imaging agents, or even another peptide chain to form branched structures.[2][10]

Conclusion

Nα-Boc-Nε-Z-L-lysine methyl ester is more than just a protected amino acid; it is a tool for precision engineering at the molecular level. Its dual-protection system, leveraging the acid-lability of the Boc group and the hydrogenolysis-lability of the Z group, provides researchers with the orthogonal control necessary for advanced peptide synthesis and the development of complex bioconjugates.[1][11] A mastery of its application, grounded in the protocols and chemical logic outlined in this guide, empowers scientists to push the boundaries of drug discovery and biochemical innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD.

- National Institutes of Health.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed.

- BenchChem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem.

- BenchChem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem.

- Chem-Impex. Nε-Boc-L-lysine methyl ester hydrochloride. Chem-Impex.

- The Royal Society of Chemistry.

- MedChemExpress. H-Lys(Boc)-OMe hydrochloride. MedChemExpress.

- iGEM. The Deprotection of Boc-Lysine. iGEM.

- PubChem. This compound. PubChem.

- BenchChem. Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis. BenchChem.

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- Bachem. Boc-Lys(Z)-OMe. Bachem Products.

- NINGBO INNO PHARMCHEM CO.,LTD. Boc-L-Lys(Z)-OH: A Versatile Building Block for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Sigma-Aldrich. H-Lys(Boc)-OMe hydrochloride. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C20H30N2O6 | CID 11132998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. H-Lys(Boc)-OMe 盐酸盐 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. static.igem.org [static.igem.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to Boc-L-lys(Z)-ome: Strategic Implementation in Advanced Peptide Synthesis

Executive Summary: This technical guide provides an in-depth analysis of Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine methyl ester (Boc-L-lys(Z)-ome), a cornerstone building block in modern peptide chemistry. We will move beyond simple procedural descriptions to explore the strategic rationale behind its use, focusing on the principle of orthogonal protection that it so effectively embodies. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent for the synthesis of complex linear, branched, and cyclic peptides. We will detail field-proven protocols, discuss the causality behind experimental choices, and provide a framework for its application in both solution-phase and solid-phase methodologies.

Foundational Principles: The Unique Architecture of this compound

The strategic value of any building block in peptide synthesis is defined by the chemical nature and compatibility of its protecting groups. This compound is a premier example of a reagent designed for maximum synthetic control.

Molecular Structure and Key Functional Groups

This compound is a derivative of the amino acid L-lysine where all three reactive functional groups are masked:

-

α-Amino (Nα) Group: Protected by the tert-butoxycarbonyl (Boc) group. This urethane-type protection is highly stable to a wide range of nucleophilic and basic conditions but is selectively and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2]

-

ε-Amino (Nε) Group: The side-chain amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable to the acidic conditions used to remove Boc, making it an ideal orthogonal partner.[1] It is typically cleaved using catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[1]

-

α-Carboxyl (Cα) Group: Protected as a methyl ester (-OMe) . This protection is stable to the conditions used for both Boc and Z group removal and is primarily utilized in solution-phase synthesis strategies.[3]

The Doctrine of Orthogonal Protection

The core utility of this compound stems from its orthogonal protection scheme.[1][4] This principle dictates that multiple classes of protecting groups are used in a single molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[5] This allows for the sequential and site-specific unmasking of reactive sites, which is indispensable for constructing complex peptide architectures.

The diagram below illustrates the two distinct deprotection pathways available for this compound, which forms the basis of its strategic application.

Caption: Orthogonal deprotection pathways of this compound.

Strategic Application in Peptide Synthesis

The choice of a methyl ester for the C-terminus directs the primary application of this building block towards solution-phase synthesis, particularly for the creation of protected peptide fragments.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound serves as an excellent C-terminal starting material. The workflow involves the selective deprotection of the Nα-Boc group, followed by coupling with the next N-Boc protected amino acid in the sequence. This cycle is repeated to elongate the peptide chain. The Z group on the lysine side chain and the C-terminal methyl ester remain intact throughout the chain assembly.

The resulting fully protected peptide fragment can then be used in larger fragment condensation strategies, a powerful approach for the synthesis of very long peptides or small proteins.

This protocol outlines a self-validating system where reaction completion can be monitored at each stage by Thin Layer Chromatography (TLC).

Step 1: Nα-Boc Deprotection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per mmol).

-

Acid Treatment: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v). Causality: TFA is a strong acid that protonates the tert-butyl group of the Boc protector, leading to its cleavage as gaseous isobutylene and CO₂, driving the reaction to completion.[6]

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor deprotection via TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The product, H-L-lys(Z)-OMe·TFA, will have a much lower Rf value than the starting material.

-

Work-up: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to yield the TFA salt of the deprotected amine as an oil or solid. Proceed directly to the next step.

Step 2: Coupling with Boc-L-Alanine

-

Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.05 eq), HOBt (1-Hydroxybenzotriazole, 1.1 eq), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq) in anhydrous Dimethylformamide (DMF). Cool to 0°C.

-